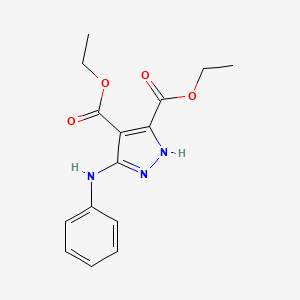

diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate

Description

Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate is a pyrazole derivative characterized by an anilino (phenylamino) substituent at the 5-position and two ethyl ester groups at the 3- and 4-positions of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

142115-59-1 |

|---|---|

Molecular Formula |

C15H17N3O4 |

Molecular Weight |

303.31 g/mol |

IUPAC Name |

diethyl 3-anilino-1H-pyrazole-4,5-dicarboxylate |

InChI |

InChI=1S/C15H17N3O4/c1-3-21-14(19)11-12(15(20)22-4-2)17-18-13(11)16-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,16,17,18) |

InChI Key |

INUOGYALSXHYES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1NC2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of diethyl 1H-pyrazole-3,4-dicarboxylate with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the aniline group replaces one of the ester groups on the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate is primarily recognized for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant cytotoxic activity against cancer cell lines. For instance, diethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylate has been synthesized and tested for its anticancer properties, revealing promising results in inhibiting tumor growth in vitro .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Organic Synthesis

This compound serves as an important building block in organic synthesis.

Synthesis of Heterocycles

The compound plays a crucial role in the synthesis of various heterocyclic compounds through Michael and Hantzsch reactions. These reactions are significant for creating complex molecular architectures that are essential in pharmaceuticals .

Fragment-Based Drug Design

In fragment-based drug discovery, pyrazole derivatives are used as core structures to develop multitargeted kinase inhibitors. This method enhances the efficiency of identifying lead compounds for drug development .

Analytical Chemistry

In analytical applications, this compound is utilized for developing assays to detect biological molecules.

Receptor Interaction Studies

The sodium salt form of diethyl 1H-pyrazole-3,5-dicarboxylate has been studied as an amphiphilic receptor for neurotransmitters such as dopamine and amphetamines. The compound's ability to form stable complexes with these molecules aids in understanding receptor-ligand interactions at a molecular level .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3,4-dicarboxylate derivatives vary significantly based on substituents at the 1-, 5-, and ester positions. Below is a comparative analysis of diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate with three structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Comparative Insights

This may increase solubility in polar solvents or binding affinity in biological targets .

Synthetic Routes Diethyl 5-anilino derivatives may be synthesized via condensation of aniline with pyrazole precursors, similar to methods in (reflux with ammonium acetate and cyanoacetamide in n-butanol). In contrast, chloro-substituted analogs (e.g., CAS 1383531-06-3) likely involve halogenation steps . Fused pyran-pyrazole systems (e.g., compound 11b in ) require multistep reactions with malononitrile or ethyl cyanoacetate, highlighting the target compound's simpler synthetic accessibility .

Applications and Functional Potential Chloro-substituted pyrazoles (e.g., CAS 1383531-06-3) are often intermediates in agrochemicals due to their reactivity in cross-coupling reactions .

Biological Activity

Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate (also referred to as diethyl 1H-pyrazole-3,4-dicarboxylate with an aniline substitution) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with two carboxylate ester groups at positions 3 and 4, and an aniline moiety at position 5. This structural configuration enhances its reactivity and biological activity.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, modifications of the pyrazole structure have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research shows that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

- Neuropharmacological Potential : this compound interacts with neurotransmitter systems, particularly dopamine pathways. This interaction hints at its potential role in developing treatments for neurological disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Receptor Modulation : Its ability to modulate neurotransmitter receptors suggests a mechanism where it can alter neurotransmitter levels or receptor sensitivity, potentially leading to therapeutic effects in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against standard bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats showed that compounds derived from this compound significantly reduced inflammation markers compared to control groups .

- Neuropharmacological Studies : Research involving the interaction of this compound with dopamine receptors demonstrated a potential for modulating dopaminergic activity, which could be beneficial in conditions like Parkinson's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate, and what reagents are critical for its heterocyclization?

The compound is synthesized via heterocyclization reactions. A common method involves reacting dialkyl dicyanofumarates with hydrazine derivatives in ethanol under reflux. For example, semicarbazide hydrochloride reacts with dialkyl dicyanofumarates in the presence of sodium to form 5-aminopyrazole-3,4-dicarboxylate intermediates, which are further functionalized with anilino groups . Key reagents include ethanol (solvent), sodium (catalyst), and semicarbazide (nitrogen source). Purification typically involves recrystallization from DMF–EtOH (1:1) mixtures .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses Bruker SMART diffractometers with CuKα radiation (λ = 1.54178 Å). The structure is solved via direct methods (SHELXD) and refined using SHELXL, which handles disorder modeling and hydrogen atom placement. Typical parameters include:

- Space group: P2₁/c (monoclinic)

- Cell dimensions: a = 8.8212 Å, b = 9.0799 Å, c = 21.793 Å, β = 97.50°

- R₁ = 0.042, wR₂ = 0.116 . ORTEP-3 is used for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

- Temperature control : Refluxing in ethanol (78°C) ensures complete cyclization .

- Catalyst screening : Sodium or triethylamine enhances nucleophilic attack during heterocyclization .

- Purification : Gradient recrystallization (DMF–EtOH) removes unreacted intermediates . A comparative study showed yields increased from 65% to 82% when reaction time was extended from 2 to 4 hours under reflux .

Q. What strategies are employed to analyze structural discrepancies in spectroscopic data (e.g., NMR vs. XRD)?

Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Mitigation strategies include:

- Cross-validation : Compare XRD bond lengths/angles with DFT-optimized geometries .

- Variable-temperature NMR : Resolve conformational flexibility in solution .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing XRD data .

Q. How is the antitumor activity of this compound derivatives evaluated experimentally?

- In vitro assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values are calculated to assess potency .

- Structure-activity relationship (SAR) : Modify the anilino substituent (e.g., electron-withdrawing groups enhance activity) and test derivatives .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms mechanism of action .

Q. What computational methods are used to predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO-LUMO gap of 3.8 eV suggests stability against electrophilic attack .

- Molecular docking : Screens binding affinity with biological targets (e.g., topoisomerase II) using AutoDock Vina .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.